molecular formula C10H20ClNO B2935096 7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride CAS No. 2490403-77-3

7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride

Cat. No.: B2935096
CAS No.: 2490403-77-3
M. Wt: 205.73
InChI Key: IGIUEUOUDMJGJY-UHFFFAOYSA-N
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Description

7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride: is a chemical compound with the molecular formula C10H19NO.ClH. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected by a single carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. The reaction proceeds through a series of steps including alkylation and heterocyclization . The process can be summarized as follows:

    Alkylation: Tetrahydropyran-4-carbonitrile is reacted with 1-bromo-2-fluoroethane in the presence of a base to form an intermediate.

    Heterocyclization: The intermediate undergoes cyclization to form the spiro compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, 7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique spiro structure provides rigidity and three-dimensionality, which are valuable in drug design .

Biology and Medicine: The compound has shown potential as a scaffold for the development of biologically active molecules. It has been investigated for its role as an inhibitor of various enzymes and receptors, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials .

Mechanism of Action

The mechanism of action of 7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation, where the compound binds to a different site on the enzyme or receptor, causing a conformational change that affects its activity .

Comparison with Similar Compounds

  • 2-Oxa-8-azaspiro[4.5]decane;hydrochloride
  • 8-Oxa-2-azaspiro[4.5]decane
  • 2,8-Diazaspiro[4.5]decane

Comparison: 7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride is unique due to the presence of an ethyl group and a spiro linkage involving an oxygen and nitrogen atom. This structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the ethyl group can influence the compound’s lipophilicity and binding affinity to molecular targets .

Properties

IUPAC Name

7-ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-9-7-10(4-6-12-9)3-5-11-8-10;/h9,11H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIUEUOUDMJGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2(CCNC2)CCO1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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